molecular formula C16H16ClN3O2S B8793467 2-(((4-Chloro-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-5-methoxy-1H-benzo[d]imidazole

2-(((4-Chloro-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-5-methoxy-1H-benzo[d]imidazole

Cat. No.: B8793467
M. Wt: 349.8 g/mol
InChI Key: LZEPUBIBIWJUSW-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(((4-Chloro-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-5-methoxy-1H-benzo[d]imidazole is a chemical compound known for its significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a benzimidazole core, a methoxy group, and a sulfinyl linkage to a pyridinyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((4-Chloro-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-5-methoxy-1H-benzo[d]imidazole typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core is synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Sulfinylation: The sulfinyl group is introduced through the reaction of the benzimidazole derivative with a sulfinylating agent, such as sulfinyl chloride.

    Attachment of the Pyridinyl Moiety: The pyridinyl moiety is attached through a nucleophilic substitution reaction, where the pyridinyl derivative reacts with the sulfinylated benzimidazole.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

2-(((4-Chloro-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-5-methoxy-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the sulfinyl group, typically using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group on the pyridinyl moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Formation of the corresponding sulfone derivative.

    Reduction: Formation of the desulfinylated benzimidazole derivative.

    Substitution: Formation of substituted pyridinyl derivatives.

Scientific Research Applications

2-(((4-Chloro-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-5-methoxy-1H-benzo[d]imidazole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(((4-Chloro-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-5-methoxy-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the target enzyme and the pathway involved.

Comparison with Similar Compounds

Similar Compounds

    ®-2-[[(4-chloro-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]5-methoxy-1H-benzimidazole: The enantiomer of the compound, with similar but distinct biological activities.

    2-[[(4-chloro-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]1H-benzimidazole: Lacks the methoxy group, leading to different chemical properties and biological activities.

    2-[[(4-chloro-3,5-dimethyl-2-pyridinyl)methyl]thio]5-methoxy-1H-benzimidazole: Contains a thio group instead of a sulfinyl group, affecting its reactivity and applications.

Uniqueness

2-(((4-Chloro-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-5-methoxy-1H-benzo[d]imidazole is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfinyl group, in particular, plays a crucial role in its mechanism of action and its interactions with molecular targets.

Properties

Molecular Formula

C16H16ClN3O2S

Molecular Weight

349.8 g/mol

IUPAC Name

2-[(S)-(4-chloro-3,5-dimethylpyridin-2-yl)methylsulfinyl]-6-methoxy-1H-benzimidazole

InChI

InChI=1S/C16H16ClN3O2S/c1-9-7-18-14(10(2)15(9)17)8-23(21)16-19-12-5-4-11(22-3)6-13(12)20-16/h4-7H,8H2,1-3H3,(H,19,20)/t23-/m0/s1

InChI Key

LZEPUBIBIWJUSW-QHCPKHFHSA-N

Isomeric SMILES

CC1=CN=C(C(=C1Cl)C)C[S@](=O)C2=NC3=C(N2)C=C(C=C3)OC

Canonical SMILES

CC1=CN=C(C(=C1Cl)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.